5,9-Dimethyl-8-decene-2,3-dione
Description
5,9-Dimethyl-8-decene-2,3-dione is a linear α-diketone characterized by a 10-carbon chain with a conjugated double bond at position 8, methyl substituents at positions 5 and 9, and vicinal diketone groups at positions 2 and 2.
Properties
Molecular Formula |
C12H20O2 |
|---|---|
Molecular Weight |
196.29 g/mol |
IUPAC Name |
5,9-dimethyldec-8-ene-2,3-dione |
InChI |
InChI=1S/C12H20O2/c1-9(2)6-5-7-10(3)8-12(14)11(4)13/h6,10H,5,7-8H2,1-4H3 |
InChI Key |
LNDUYNXMRGYNGP-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC=C(C)C)CC(=O)C(=O)C |
Synonyms |
5,9-dimethyl-8-decene-2,3-dione 5,9-DMDD |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Piperazine-2,3-dione Derivatives
Piperazine-2,3-diones, such as 1,4-bis-(4-substituted benzyl)-piperazine-2,3-dione (), share the α-diketone core but are cyclic and nitrogen-containing. Key differences include:
- Lipophilicity : Linear 5,9-Dimethyl-8-decene-2,3-dione is more lipophilic (ClogP ≈ 3.0) compared to cyclic piperazine-2,3-diones (ClogP ≈ 1.5–2.5), as alkyl chains and methyl substituents enhance hydrophobicity .
- Biological Activity : Piperazine-2,3-diones exhibit anthelmintic activity against Enterobius vermicularis and Fasciola hepatica, with IC₅₀ values ranging from 10–50 μM. The rigid cyclic structure may facilitate binding to parasitic enzymes, whereas the flexible decene chain in 5,9-Dimethyl-8-decene-2,3-dione could favor membrane penetration or interaction with lipid-associated targets .
Table 1: Key Properties of Piperazine-2,3-dione vs. Target Compound
Indolin-2,3-dione Derivatives
Indolin-2,3-diones (e.g., from ) are bicyclic α-diketones with a fused aromatic ring. Unlike 5,9-Dimethyl-8-decene-2,3-dione, these compounds exhibit strong σ2 receptor affinity (Ki ≈ 42 nM) but poor σ1 binding (Ki > 844 nM). Structural contrasts include:
- Selectivity : The linear decene chain in 5,9-Dimethyl-8-decene-2,3-dione may reduce steric hindrance, enabling interactions with larger binding pockets compared to the planar indolin-2,3-dione scaffold .
Table 2: Receptor Affinity and Structural Features
| Compound Type | σ1 Receptor Affinity (Ki) | σ2 Receptor Affinity (Ki) | Key Structural Feature |
|---|---|---|---|
| Indolin-2,3-dione | >844 nM | 42 nM | Bicyclic, conjugated diketone |
| Benzoxazinone Derivatives | 5–30 nM | 140–840 nM | Monocyclic, oxygen heteroatom |
| 5,9-Dimethyl-8-decene-2,3-dione | Not tested | Not tested | Linear, alkyl-substituted diketone |
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